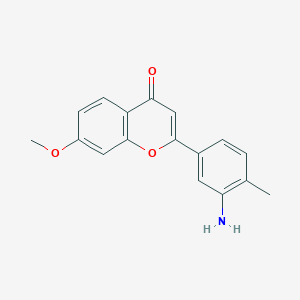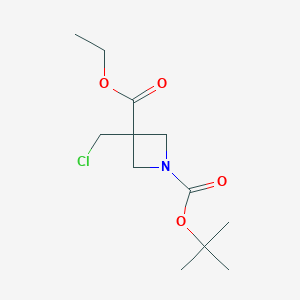
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol is an organosilicon compound characterized by the presence of a silyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of a silylating agent with a phenyl derivative. One common method is the hydrosilylation of a phenylacetylene derivative using a platinum catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a silyl ether.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silyl ethers.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用機序
The mechanism of action of (2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol involves its interaction with molecular targets through its silyl and phenyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in drug delivery systems, the compound may enhance the solubility and stability of therapeutic agents.
類似化合物との比較
Similar Compounds
- (2-((3-Chlorophenyl)dimethylsilyl)phenyl)methanol
- (2-((4-Methoxy-3,5-dimethylphenyl)dimethylsilyl)phenyl)methanol
Uniqueness
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties
特性
CAS番号 |
1244855-63-7 |
|---|---|
分子式 |
C17H22OSi |
分子量 |
270.44 g/mol |
IUPAC名 |
[2-[(2,3-dimethylphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C17H22OSi/c1-13-8-7-11-16(14(13)2)19(3,4)17-10-6-5-9-15(17)12-18/h5-11,18H,12H2,1-4H3 |
InChIキー |
BUSBGSPSZKWUNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)[Si](C)(C)C2=CC=CC=C2CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11846316.png)


![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)






![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)

